

Reproducibility of DGAT-1 Inhibition: A Comparative Guide to Preclinical Findings

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Compound of Interest

Compound Name: DGAT-1 inhibitor 3

Cat. No.: B610736

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A Note on Nomenclature: The term "**DGAT-1 inhibitor 3**" does not correspond to a universally recognized compound in published literature. Therefore, this guide will focus on a well-characterized and frequently studied DGAT-1 inhibitor, T863, as a representative compound to explore the reproducibility of findings across different research settings. Additionally, data from other notable DGAT-1 inhibitors will be included to provide a broader context for the therapeutic target.

This guide provides a comparative analysis of preclinical data on Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors from various research laboratories. The objective is to assess the consistency of reported findings and provide researchers, scientists, and drug development professionals with a clear overview of the experimental data and methodologies.

Comparative Efficacy of DGAT-1 Inhibitors

The primary function of DGAT-1 is to catalyze the final step of triglyceride synthesis. Inhibition of this enzyme is expected to reduce triglyceride levels and impact related metabolic parameters. The following tables summarize key quantitative data from different studies on various DGAT-1 inhibitors.

Table 1: In Vitro Potency of DGAT-1 Inhibitors

Compound	Target	IC50	Enzyme Source	Laboratory/Reference
T863	Human DGAT-1	~10 nM	Recombinant human DGAT1 expressed in insect cells	Unnamed Laboratory[1][2][3]
T863	Mouse DGAT-1	~10 nM	Recombinant mouse DGAT1 expressed in insect cells	Unnamed Laboratory[1]
DGAT1IN1	Human DGAT-1	Not explicitly stated, but similar to T863	Purified human DGAT1	Sui et al.[4]
CT2 (TPE-5)	Murine DGAT-1	27 nM	Murine DGAT1 expressed in a yeast mutant	Hofmann et al.[5]
A-922500	Human DGAT-1	39.9 nM	Human intestinal microsomes	Unnamed Laboratory[6]
Compound 5B	Not specified	Not specified	Not specified	Unnamed Laboratory[7]
H128	Not specified	Not specified	Not specified	Unnamed Laboratory[8]
AZD7687	Not specified	Not specified	Not specified	Denison et al.[9]

Table 2: In Vivo Effects of DGAT-1 Inhibitors in Rodent Models

Compound	Model	Dose	Key Findings	Laboratory/Reference
T863	Diet-induced obese mice	Oral, unspecified	Weight loss, reduction in serum and liver triglycerides, improved insulin sensitivity after 2 weeks.[2][3]	Unnamed Laboratory[2][3]
Compound 5B	Wild type mice	10 mg/kg, daily for 6 days	Significant reduction in cumulative body weight gain and food intake.[7]	Unnamed Laboratory[7]
H128	db/db mice	3 and 10 mg/kg, oral for 5 weeks	Significant inhibition of body weight gain and decreased food intake at 10 mg/kg. Pronounced reduction of serum triglycerides and amelioration of hepatic steatosis. No effect on blood glucose or insulin tolerance. [8]	Unnamed Laboratory[8]
AZD7687	Healthy male subjects	1-60 mg, single oral dose	Markedly reduced postprandial triglyceride excursion (>75%	Unnamed Laboratory[10]

			decrease at ≥ 5 mg).[10]	
AZD7687	Overweight/obese men	1-20 mg/day for 1 week	Dose-dependent reductions in postprandial serum triglycerides at doses ≥ 5 mg.[9]	Denison et al.[9]
PF-04620110	Normal chow and high-fat diet-fed mice	5 mg/kg	Reduction in plasma fatty acids when co-administered with a DGAT2 inhibitor.[11]	Unnamed Laboratory[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vitro DGAT-1 Inhibition Assay (based on[1])

- Enzyme Source: Microsomal membranes from Sf9 insect cells overexpressing human or mouse DGAT-1.
- Substrates: Radiolabeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
- Assay Principle: Measurement of the incorporation of the radiolabeled acyl group from oleoyl-CoA into triglycerides.
- Procedure:
 - Incubate microsomal membranes with varying concentrations of the inhibitor (e.g., T863).
 - Initiate the reaction by adding the substrate mixture.
 - After a defined incubation period, stop the reaction.

- Extract the lipids.
- Separate the triglycerides from other lipids using thin-layer chromatography (TLC).
- Quantify the amount of radiolabeled triglyceride to determine the enzyme activity and calculate the IC50 value.

In Vivo Lipid Tolerance Test (LTT) (based on[7])

- Animal Model: Mice.
- Procedure:
 - Administer the DGAT-1 inhibitor (e.g., Compound 5B) orally at a specified dose (e.g., 10 mg/kg).
 - After a set period, administer an oral lipid challenge (e.g., corn oil).
 - Collect blood samples at various time points post-lipid challenge.
 - Measure plasma triglyceride levels to assess the effect of the inhibitor on lipid excursion.

Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice (based on[2])

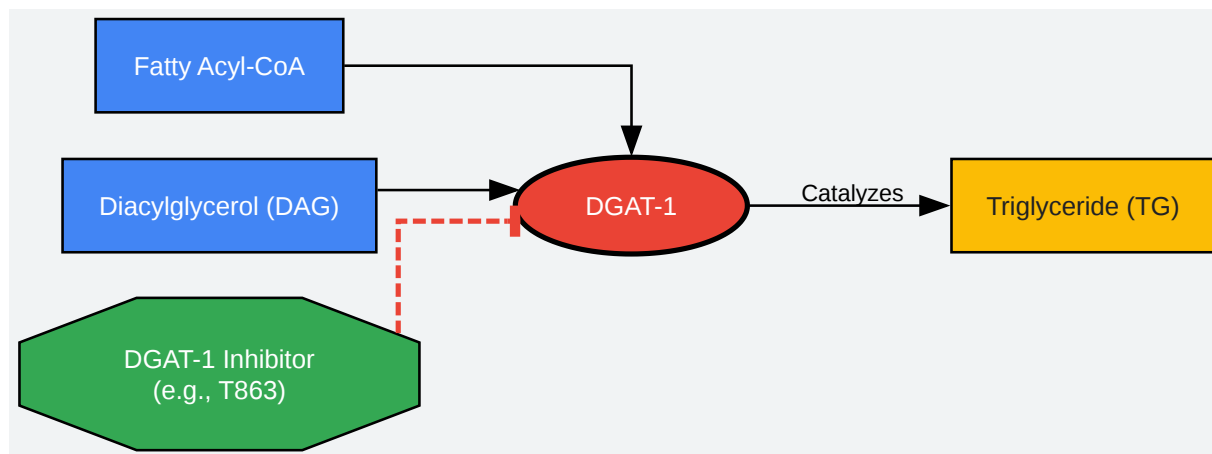
- Animal Model: Diet-induced obese mice.
- Procedure:
 - Administer the DGAT-1 inhibitor (e.g., T863) or vehicle orally on a daily basis for a specified duration (e.g., 2 weeks).
 - Monitor body weight and food intake regularly.
 - At the end of the study, collect blood and tissue samples.
 - Analyze serum for triglycerides, cholesterol, and insulin levels.
 - Measure liver triglyceride content.

- Perform an insulin tolerance test to assess insulin sensitivity.

Visualizing Pathways and Workflows

DGAT-1 Signaling Pathway

The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis.

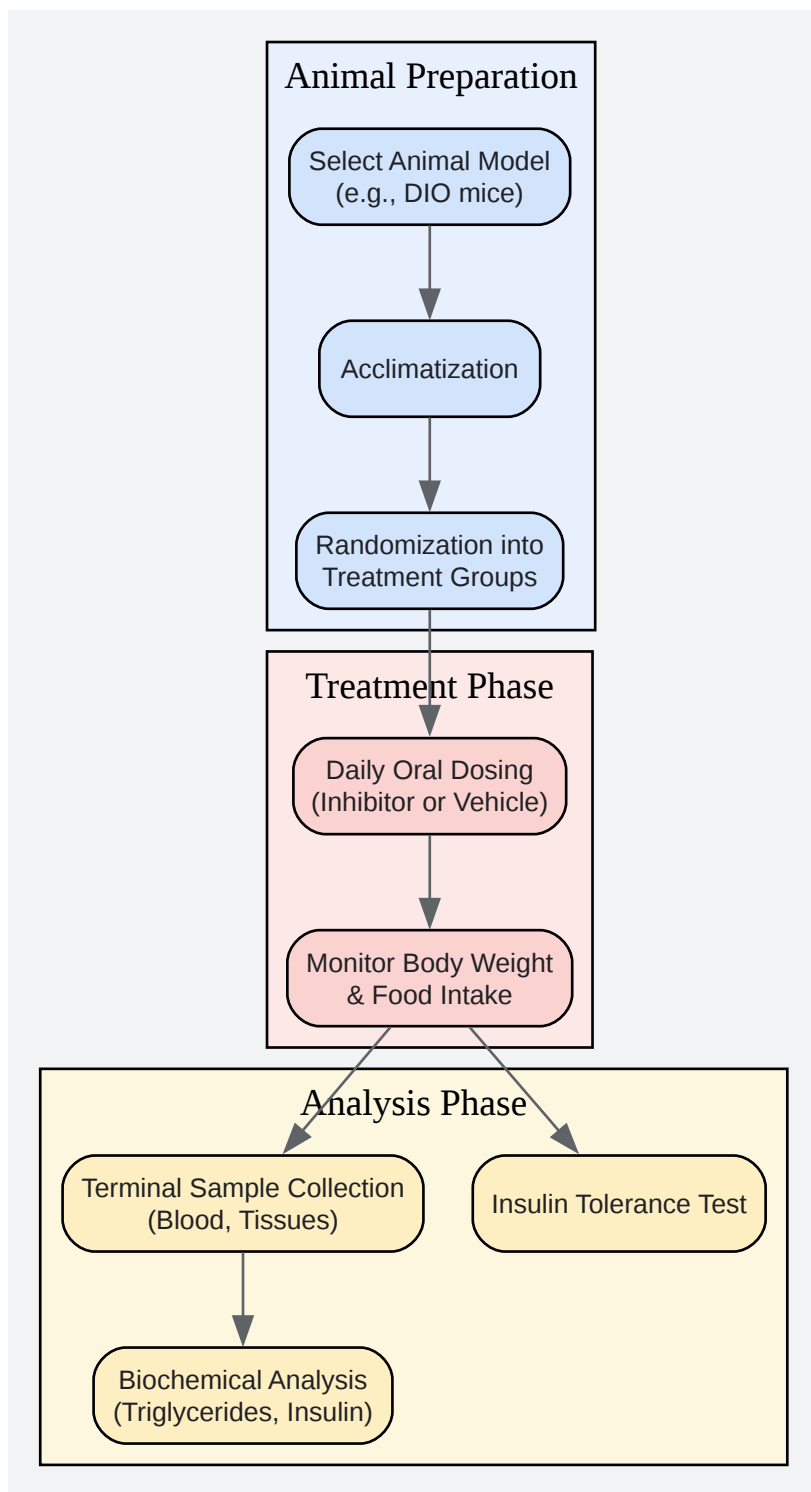


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Caption: Role of DGAT-1 in triglyceride synthesis and its inhibition.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for evaluating a DGAT-1 inhibitor in a preclinical animal model.



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Caption: Workflow for preclinical in vivo testing of a DGAT-1 inhibitor.

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